molecular formula C13H21BN2O2 B13494188 4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole

4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole

Cat. No.: B13494188
M. Wt: 248.13 g/mol
InChI Key: NZBHTNCVOHKKEX-BQYQJAHWSA-N
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Description

4,5-Dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole is a complex organic compound that features both imidazole and boronate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through a condensation reaction involving glyoxal, ammonia, and acetaldehyde.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

4,5-Dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The imidazole ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole is unique due to the combination of the imidazole ring and the boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

4,5-dimethyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole

InChI

InChI=1S/C13H21BN2O2/c1-9-10(2)16-11(15-9)7-8-14-17-12(3,4)13(5,6)18-14/h7-8H,1-6H3,(H,15,16)/b8-7+

InChI Key

NZBHTNCVOHKKEX-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC(=C(N2)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=NC(=C(N2)C)C

Origin of Product

United States

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